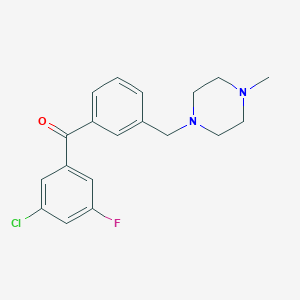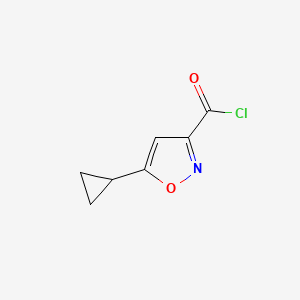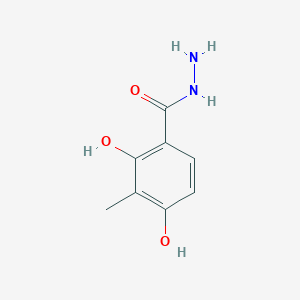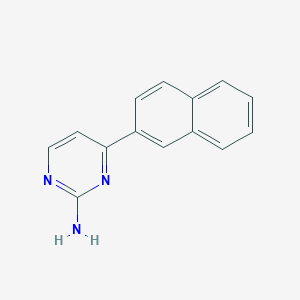
3-Chloro-5-fluoro-3'-(4-methylpiperazinomethyl) benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-Chloro-5-fluoro-3'-(4-methylpiperazinomethyl) benzophenone is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and methodologies that could be relevant for the analysis of similar benzophenone derivatives. For instance, the first paper discusses a fluorimetric method for the determination of a benzodiazepine derivative, which suggests that spectrofluorimetric techniques might be applicable for analyzing the fluorescence properties of benzophenone derivatives as well . The second paper describes a selective synthesis method for a chloro-difluoromethoxy benzophenone, indicating that fluorination reactions and Friedel–Crafts reactions are key in synthesizing certain benzophenone compounds .
Synthesis Analysis
The synthesis of 3-Chloro-5-fluoro-3'-(4-methylpiperazinomethyl) benzophenone is not detailed in the provided papers. However, based on the synthesis of related compounds, it can be inferred that a multi-step synthesis involving halogenation, possibly using fluorinating agents or Friedel–Crafts reactions, could be part of the synthetic route. The second paper's one-pot synthesis approach for a chloro-difluoromethoxy benzophenone could serve as a model for developing a synthesis for the compound , with modifications to incorporate the piperazinomethyl group .
Molecular Structure Analysis
While the molecular structure of 3-Chloro-5-fluoro-3'-(4-methylpiperazinomethyl) benzophenone is not analyzed in the provided papers, the structure can be hypothesized to contain aromatic rings typical of benzophenone derivatives, substituted with chloro and fluoro groups, and a piperazinomethyl moiety. Techniques such as NMR, IR, and mass spectrometry, which are commonly used to analyze the structure of organic compounds, would likely be useful in determining the precise structure of this compound.
Chemical Reactions Analysis
The provided papers do not discuss the chemical reactions of 3-Chloro-5-fluoro-3'-(4-methylpiperazinomethyl) benzophenone. However, the presence of halogen substituents in the benzophenone core suggests that it could undergo further substitution reactions, potentially through nucleophilic aromatic substitution mechanisms. The piperazine ring could also be involved in reactions typical of secondary amines, such as alkylation or acylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-5-fluoro-3'-(4-methylpiperazinomethyl) benzophenone are not described in the provided papers. Nonetheless, based on the structure, it can be predicted that the compound would exhibit properties characteristic of benzophenones, such as a solid state at room temperature and potential for crystallization. The fluorometric method described in the first paper suggests that the compound might also exhibit fluorescence, which could be analyzed using spectrofluorimetry . The presence of chloro and fluoro groups would influence the compound's reactivity and polarity, affecting its solubility and interaction with solvents.
Scientific Research Applications
Chemical Synthesis and Modifications
Cleavage of Halogenobenzophenones
Research by Gibson, Vines, & Walthew (1975) discusses the cleavage of halogenobenzophenones by potassamide in ammonia, leading to new routes to xanthen- and thioxanthen-9-ones. This demonstrates the chemical reactivity of such compounds under specific conditions.
Synthesis of Novel Compounds
The work by Karrer, Meier, & Pascual (2000) presents a selective synthesis method for a chloro-fluoro-benzophenone derivative, indicating the compound's versatility in chemical synthesis.
Pharmacological Research
Tumor Growth Inhibition
A study by Mohammed & Khanum (2018) highlights the anti-cancer properties of novel synthetic benzophenone analogs. These compounds showed promising results in inhibiting tumor growth, particularly in lung cancer cells.
Alzheimer's Disease Research
Research by Belluti et al. (2014) explored fluorinated benzophenone derivatives as potential agents against Alzheimer's disease. They found that certain derivatives demonstrated balanced potency against various targets related to the disease.
Environmental Impact Studies
UV Filter Metabolism and Toxicity
Studies on benzophenone derivatives, such as by Watanabe et al. (2015), focused on their metabolism and potential endocrine-disrupting activities. This research is crucial for understanding the environmental and health impacts of these compounds.
Degradation in Aqueous Solutions
The degradation of benzophenone-3 in aqueous solutions, as studied by Guo et al. (2016), provides insights into the environmental fate of such compounds and their potential impacts on aquatic ecosystems.
properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O/c1-22-5-7-23(8-6-22)13-14-3-2-4-15(9-14)19(24)16-10-17(20)12-18(21)11-16/h2-4,9-12H,5-8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVRQDVMQRTSBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643443 |
Source


|
| Record name | (3-Chloro-5-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoro-3'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898789-15-6 |
Source


|
| Record name | Methanone, (3-chloro-5-fluorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-5-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1327117.png)
![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1327118.png)



![{1-[(Methylamino)methyl]cyclopentyl}methanol](/img/structure/B1327127.png)
![1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole]](/img/structure/B1327128.png)


![2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327138.png)
![2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327139.png)
![Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B1327142.png)
![3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1327143.png)
